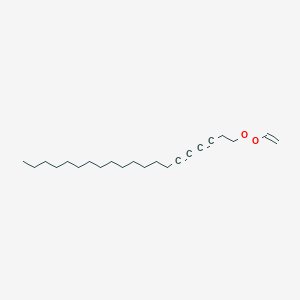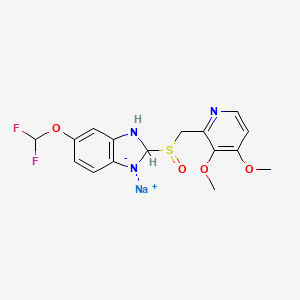
4'-Fluoro-3'-nitro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31567226” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD31567226” involves a series of synthetic routes that are carefully designed to ensure the purity and yield of the compound. The synthetic process typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
For large-scale production, the methods are adapted to industrial settings, ensuring cost-effectiveness and scalability. The industrial production of “MFCD31567226” often involves:
Batch Processing: This method allows for the production of large quantities of the compound in a single batch, ensuring consistency and quality.
Continuous Flow Processing: This method is used to produce the compound continuously, which can be more efficient and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“MFCD31567226” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD31567226” typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD31567226” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “MFCD31567226” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.
Properties
Molecular Formula |
C8H6FNO4 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2 |
InChI Key |
OHBBLINTNDMXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)


![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)







